3-iodostyrene
Description
Historical Development and Significance of Halostyrene Derivatives in Organic and Polymer Science
The journey of polymer science began in the early 20th century with the revolutionary work of chemists like Hermann Staudinger and Wallace Carothers. In 1920, Staudinger first proposed that polymers, or "macromolecules" as he termed them in 1922, were not mere aggregates of small molecules but were composed of long chains of repeating monomer units linked by covalent bonds. acs.orgacs.org This concept laid the theoretical groundwork for the field, moving it from speculation to a defined science and paving the way for the creation of synthetic polymers like Bakelite®, the first true synthetic polymer, which demonstrated the immense industrial potential of these materials. acs.orgacs.org
Styrene (B11656) and its derivatives quickly became cornerstone monomers in this new era. The halogenation of styrene to produce halostyrene derivatives marked a significant step forward, offering a chemical handle to modify the properties of polystyrene and to serve as reactive intermediates in organic synthesis. The introduction of a halogen atom onto the styrene molecule influences its reactivity and the properties of the resulting polymer.
Historically, the synthesis of polymers from these monomers was often carried out using free radical polymerization. While effective for producing commodity plastics, these methods offered little control over the polymer's molecular weight, architecture, or dispersity. sigmaaldrich.com The development of living polymerization techniques, initially ionic polymerization, represented a major breakthrough, enabling the synthesis of well-defined polymers with predictable molecular weights and narrow molecular weight distributions. researchgate.netdokumen.pub The application of living anionic polymerization to monomers like 4-halostyrenes demonstrated the potential for creating precisely structured polymers from this class of compounds. researchgate.net These early developments established halostyrenes as a vital class of monomers, setting the stage for more advanced and controlled synthetic methodologies in the decades to follow.
Current Research Landscape and Emerging Trends in 3-Iodostyrene Studies
Modern research on this compound is characterized by a focus on precision and functional design, primarily leveraging its utility in controlled polymerization and cross-coupling reactions. The limitations of early polymerization methods have been largely overcome by the advent of controlled radical polymerization (CRP) techniques in the 1990s, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. sigmaaldrich.commdpi.com These methods allow for the synthesis of polymers like poly(iodostyrene) with precise control over molecular weight and low dispersity. sjsu.edudigitellinc.com This level of control is crucial for creating advanced materials where structure dictates function, including the synthesis of well-defined block copolymers and complex polymer architectures. sjsu.edudigitellinc.com
A dominant trend in the application of this compound and its polymers is their use as platforms for post-polymerization modification. nih.gov The iodine atom serves as an exceptionally reactive site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. sjsu.eduwikipedia.org This allows researchers to first create a well-defined poly(iodostyrene) backbone and then introduce a wide array of functional groups by coupling the polymer with various organoboron compounds. sjsu.edudigitellinc.com This strategy has been successfully employed to create a diverse range of functionalized styrenic polymers and even novel ethylene/iodostyrene copolymers, demonstrating a versatile pathway to new materials. sjsu.edursc.org
Another significant and emerging area of research is the use of poly(iodostyrene) as a recyclable, polymer-supported precursor for hypervalent iodine(III) reagents. researchgate.netarkat-usa.org Hypervalent iodine compounds are valuable as environmentally benign oxidizing agents in organic synthesis. arkat-usa.orgacs.org By attaching the iodoarene moiety to a polymer backbone, the reagent can be easily separated from the reaction mixture by simple filtration and potentially regenerated and reused, which aligns with the principles of green chemistry. researchgate.netmdpi.com This application transforms the polymer from a structural material into a functional, reusable chemical tool.
The following table provides a comparative overview of the physical properties of meta-substituted halostyrenes.
| Property | 3-Chlorostyrene | 3-Bromostyrene (B1266119) | This compound |
| Molecular Formula | C₈H₇Cl | C₈H₇Br | C₈H₇I |
| Molecular Weight ( g/mol ) | 138.59 | 183.05 | 230.05 |
| Density (g/cm³) | 1.095 | 1.406 | 1.674 |
| Boiling Point (°C) | 67-69 (15 mmHg) | 74-75 (3 mmHg) | 71-73 (3 mmHg) |
| Refractive Index | 1.563 | 1.591 | 1.639 |
| Data sourced from references apolloscientific.co.uk. |
Academic Perspectives on the Unique Reactivity and Potential of this compound
From an academic standpoint, the heightened interest in this compound stems from the unique chemical characteristics imparted by the iodine substituent. The carbon-iodine (C-I) bond is significantly weaker and more polarizable than the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds found in its halogenated counterparts. This property is central to its enhanced reactivity, particularly in metal-catalyzed cross-coupling reactions. In the catalytic cycle of reactions like the Suzuki or Heck coupling, the oxidative addition of the aryl halide to the metal center (e.g., palladium(0)) is often the rate-determining step. The lower bond dissociation energy of the C-I bond facilitates this step, allowing reactions to proceed under milder conditions and with higher efficiency compared to other halostyrenes.
The electronic and steric profiles of meta-substituted halostyrenes also differ. While all halogens exert an electron-withdrawing inductive effect, the larger size and greater polarizability of iodine can influence reaction kinetics and regioselectivity. Furthermore, the iodine atom can participate in halogen bonding, a highly directional non-covalent interaction that is increasingly being exploited as a tool in crystal engineering and for the design of supramolecular polymeric assemblies. researchgate.net
The true potential of this compound, as highlighted in contemporary research, lies in its role as a versatile synthetic platform. sjsu.edu The ability to polymerize the monomer in a controlled fashion and then use the pendant iodo-groups for a vast array of chemical transformations is a powerful strategy for materials design. nih.govrsc.org This "grafting-from" approach allows for the introduction of functionalities that might not be compatible with the initial polymerization conditions. Moreover, the conversion of poly(iodostyrene) into a polymer-supported hypervalent iodine reagent showcases its utility beyond being a simple structural component, transforming it into a functional material that can actively participate in and catalyze other chemical reactions. researchgate.netarkat-usa.orgacs.org This dual-purpose nature—as both a precursor to structurally diverse polymers and a platform for recyclable reagents—positions this compound as a uniquely valuable tool for advancing both polymer chemistry and sustainable organic synthesis.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-ethenyl-3-iodobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7I/c1-2-7-4-3-5-8(9)6-7/h2-6H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UENCBLICVDCSAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC(=CC=C1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90446115 | |
| Record name | 1-ethenyl-3-iodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90446115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4840-92-0 | |
| Record name | 1-ethenyl-3-iodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90446115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 Iodostyrene and Its Derivatives
Established Synthetic Routes to 3-Iodostyrene
The preparation of halostyrenes, including this compound, can be achieved through several established chemical transformations. One common approach involves the modification of readily available precursors. For instance, 3-bromostyrene (B1266119) can be converted to this compound. oup.com Another classic method is the Sandmeyer reaction, which utilizes the diazotization of aromatic amines followed by reaction with an iodide salt. A convenient and eco-friendly alternative to the classic Sandmeyer reaction involves the sequential diazotization-iodination of aromatic amines using NaNO₂/KI in the presence of a sulfonic acid-based cation-exchange resin in water. This method is suitable for producing a variety of electron-rich and electron-deficient iodoarenes in good yields. organic-chemistry.org
Decarboxylative functionalization of benzoic acids presents another route. While electron-deficient benzoic acids can be converted to aryl halides using copper(I) as a promoter, electron-rich benzoic acids require a palladium(II) catalyst. organic-chemistry.org
In recent years, there has been a growing emphasis on developing environmentally friendly methods for the synthesis of iodinated aromatic compounds. These "green" approaches aim to minimize the use of hazardous reagents and solvents.
One such protocol involves the iodination of activated aromatics, such as phenols and anilines, using potassium iodide (KI) and ammonium (B1175870) peroxodisulfate [(NH₄)₂S₂OⲈ] in aqueous methanol (B129727) at room temperature. organic-chemistry.orgthieme-connect.com This method is notable for being acid-free and compatible with various functional groups that are susceptible to oxidation. organic-chemistry.orgthieme-connect.com It predominantly yields ortho-monoiodinated products and avoids the use of toxic heavy metals. organic-chemistry.orgthieme-connect.com
Another eco-friendly procedure utilizes molecular iodine (I₂) in the presence of urea-hydrogen peroxide (UHP) as an oxidant for the oxidative iodination of both activated and deactivated arenes. organic-chemistry.org Additionally, a system of I₂/HIO₃ in a polyethylene (B3416737) glycol (PEG)-water mixture has been shown to be an effective and recyclable medium for the iodination of activated aromatic compounds, offering high conversion rates and easy work-up. sciensage.info
The use of polymer-supported reagents also contributes to greener synthesis. For example, a combination of iodine and polymer-supported periodic acid (PSPIA) serves as an efficient reagent for the iodination of aromatic compounds under mild, aprotic conditions. semanticscholar.org The polymer-supported reagent can be easily filtered and regenerated for reuse. semanticscholar.org
| Reagents | Solvent | Conditions | Key Features |
| Potassium Iodide, Ammonium Peroxodisulfate | Aqueous Methanol | Room Temperature | Acid-free, ortho-selective, metal-free. organic-chemistry.orgthieme-connect.com |
| Molecular Iodine, Urea-Hydrogen Peroxide | - | - | Oxidative iodination of activated and deactivated arenes. organic-chemistry.org |
| I₂/HIO₃ | Polyethylene Glycol-Water | Room Temperature | High conversion, easy work-up, recyclable medium. sciensage.info |
| Iodine, Polymer-Supported Periodic Acid | Acetonitrile | 40°C | Mild, aprotic, reusable reagent. semanticscholar.org |
Preparation Methods from Precursors
Novel and Advanced Synthetic Strategies
The Wittig reaction is a powerful tool for the synthesis of alkenes from aldehydes or ketones and a phosphonium (B103445) ylide. nih.govlumenlearning.combyjus.com This reaction has been systematically studied for the synthesis of 2,3,5,6-tetrafluoro-4-halostyrenes, which are functional monomers with halogen-bond donor sites. thieme-connect.comresearchgate.net The reaction of perfluoromonohalobenzaldehydes with a Wittig reagent in tetrahydrofuran (B95107) (THF) using an organic base like 1,1,3,3-tetramethylguanidine (B143053) has proven to be efficient. thieme-connect.comthieme-connect.com While conventional bases like n-butyllithium and potassium tert-butoxide can also be used, they may lead to the formation of multiple byproducts. thieme-connect.comresearchgate.net The Wittig reaction offers a direct and relatively simple method for preparing monosubstituted styrenes from the corresponding benzaldehydes. google.com
The limited commercial availability of certain monomers, such as 4-iodostyrene (B59768), necessitates the development of economically viable and scalable synthesis routes. sjsu.edu Strategies for scalable production often focus on improving reaction efficiency, minimizing waste, and using cost-effective starting materials. For instance, the development of continuous flow synthesis methods for diaryliodonium triflates has been shown to be fast and scalable, with the potential for using inexpensive starting materials like molecular iodine and simple arenes. acs.org The optimization of reaction conditions, such as using cost-effective oxidants like sodium perborate (B1237305) for the preparation of polymer-supported diacetoxyiodo-styrene, also contributes to more economical processes. nii.ac.jp Furthermore, identifying reaction conditions that lead to high yields and easy purification, such as the lactic acid-mediated tandem one-pot synthesis of 2-aminothiazole (B372263) derivatives, can make a process more suitable for large-scale applications. tandfonline.com
Wittig Reaction for Halogen-Bond-Donor-Site-Introduced Styrene (B11656) Monomers
Synthesis of Polymer-Supported Iodinated Species
Polymer-supported reagents have gained significant attention as they can be easily recovered and recycled, making chemical processes more sustainable. nsf.gov Poly(4-iodostyrene) is a key precursor for creating various polymer-supported hypervalent iodine reagents. sjsu.eduarkat-usa.org For example, poly(4-iodostyrene) can be oxidized with peracetic acid to produce poly[4-(diacetoxyiodo)styrene] (PSDIB). arkat-usa.orgresearchgate.netuab.cat This polymer-supported reagent, along with others like poly[4-hydroxy(tosyloxy)iodo]styrene] (PSHTIB), can be used in a variety of oxidative transformations. arkat-usa.orgresearchgate.netthieme-connect.com
The synthesis of these polymer-supported iodinated species often involves the initial polymerization of a suitable monomer, such as 4-iodostyrene, followed by a post-polymerization modification. sjsu.edu For instance, well-defined poly(iodostyrene)s can be produced through the coordination polymerization of p-trimethylsilylstyrene followed by a silicon-halogen exchange with iodine chloride. rsc.org These functionalized polymers serve as heterogeneous catalysts and reagents that can be easily filtered and reused, minimizing waste and environmental impact. researchgate.net
| Polymer-Supported Reagent | Precursor | Application |
| Poly[4-(diacetoxyiodo)styrene] (PSDIB) | Poly(4-iodostyrene) | Oxidative transformations. arkat-usa.orgresearchgate.netuab.cat |
| Poly[4-hydroxy(tosyloxy)iodo]styrene] (PSHTIB) | Poly(4-iodostyrene) | Synthesis of α-tosyloxy ketones. arkat-usa.orgthieme-connect.com |
| Polymer-supported dichloroiodate | Poly(1,4-phenylene-2,5-pyridine dicarboxylamide) | Direct iodination of arenes. researchgate.net |
| Polymer-supported periodic acid (PSPIA) | - | Oxidant for iodination reactions. semanticscholar.org |
Iodination of Polystyrene and Poly(iodostyrene) Derivatization
The modification of polystyrene to introduce iodine atoms onto its aromatic rings is a significant pathway to functionalized polymers. These poly(iodostyrene) derivatives serve as versatile precursors for further chemical transformations, including the development of polymer-supported reagents.
Direct iodination of polystyrene is an established method for creating iodinated polymers, which can act as heterogeneous pre-catalysts for hypervalent iodine chemistry. rsc.org One traditional approach involves an electrophilic aromatic substitution using an iodine (I₂) and iodine pentoxide (I₂O₅) system in a solvent like carbon tetrachloride under reflux conditions. rsc.org Alternative methods have been developed to achieve iodination under milder conditions. For instance, using trifluoroacetyl hypoiodyte, generated in situ, allows for the selective iodination of polystyrene with minimal degradation of the polymer's polydispersity. osti.gov This technique can introduce up to 1.4 atom % of iodine. osti.gov Another method employs [bis-(trifluoroacetoxy)iodo]benzene (PIFA) to facilitate the iodination of the polystyrene's toluene-like moieties at room temperature. acs.org Studies using 13C-NMR spectroscopy on polystyrene halogenated with thallic trifluoroacetate (B77799) and stoichiometric amounts of iodine have shown that substitution occurs exclusively at the para position. acs.org
Table 1: Selected Methods for the Iodination of Polystyrene
| Iodinating System | Catalyst/Reagent | Solvent | Conditions | Outcome | Reference |
|---|---|---|---|---|---|
| I₂ / I₂O₅ | - | CCl₄ | Reflux | Effective iodination, but harsh conditions | rsc.org |
| Trifluoroacetyl hypoiodyte | - | Not specified | Mild | Up to 1.4 atom % iodine, no polymer degradation | osti.gov |
| I₂ / PIFA | [Bis-(trifluoroacetoxy)iodo]benzene | CHCl₃ | Room Temp | Iodination of the aromatic ring | acs.org |
Once synthesized, poly(iodostyrene) is a valuable platform for post-polymer modification. sjsu.edu The C-I bond on the polymer's side chains is a functional handle for various chemical reactions. A primary application is its conversion into a polymer-supported hypervalent iodine(III) reagent. uab.catresearchgate.net This is typically achieved by oxidizing the poly(iodostyrene) with an agent like peracetic acid to form a poly-ArI(OAc)₂ species. arkat-usa.org This intermediate can be further treated with p-toluenesulfonic acid monohydrate to yield poly[hydroxy(tosyloxy)iodo]styrene (PHTIS), a versatile polymeric oxidizing reagent. uab.catresearchgate.net These polymer-supported reagents are particularly useful in oxidative transformations, such as the α-tosyloxylation of ketones. researchgate.netresearchgate.net The potential of poly(iodostyrene) also extends to palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, which allows for the synthesis of styrenic polymers with diverse functionalities by coupling them with various organoboron compounds. sjsu.edu
Immobilized Iodoaryl Organocatalysts for Oxidative Transformations
Immobilizing iodoaryl compounds onto solid supports creates robust, recyclable organocatalysts for a range of oxidative transformations. mdpi.comresearchgate.net This approach combines the reactivity of hypervalent iodine reagents with the practical advantages of heterogeneous catalysis, such as easy separation and reuse. researchgate.net
A successful strategy involves grafting the iodoaryl moiety onto magnetic nanoparticles (MNPs). mdpi.comresearchgate.net In one such method, immobilized iodophenyl organocatalysts on a magnetite (Fe₃O₄) support were created through the cross-linking polymerization of 4-iodostyrene and 1,4-divinylbenzene (B89562) in the presence of the nanoparticles. mdpi.com This process yields a core-shell structure with the magnetite core providing magnetic separability and the cross-linked poly(4-iodostyrene) shell housing the catalytically active iodo-groups. mdpi.comresearchgate.net These immobilized catalysts have demonstrated high stability and reusability, even under the strong acidic conditions often required for hypervalent iodine-mediated oxidations. mdpi.com
These magnetic nanoparticle-supported catalysts (IMNPs) have been effectively used in various oxidative reactions. For example, they catalyze the α-tosyloxylation of propiophenone (B1677668) using meta-chloroperbenzoic acid (m-CPBA) as the terminal oxidant and the oxidation of 9,10-dimethoxyanthracene (B1606964) with Oxone®. mdpi.com The performance of these IMNPs is comparable to that of stoichiometric, non-immobilized iodoarenes. mdpi.com A key advantage is their recyclability; the catalysts can be recovered using an external magnet and reused for multiple cycles with high recovery rates. mdpi.comresearchgate.net
Another approach involves the direct iodination of hypercrosslinked polymers (HCPs). rsc.org Iodinated HCPs (HCP-I) have been shown to be effective heterogeneous pre-catalysts for hypervalent iodine chemistry and exhibit superior catalytic activity in certain oxidative reactions compared to commercially available iodinated polystyrene (PS-I). rsc.org
Table 2: Performance of Immobilized Iodoaryl Organocatalysts in Oxidative Transformations
| Catalyst System | Reaction Type | Substrate | Oxidant | Yield | Recyclability | Reference |
|---|---|---|---|---|---|---|
| IMNP (Fe₃O₄-Poly(4-iodostyrene)) | α-tosyloxylation | Propiophenone | m-CPBA | Good performance | Recyclable up to 4 times (80-92% recovery) | mdpi.com |
| IMNP (Fe₃O₄-Poly(4-iodostyrene)) | Oxidation | 9,10-dimethoxyanthracene | Oxone® | Good performance | Recyclable up to 4 times (80-92% recovery) | mdpi.com |
| Iodinated Hypercrosslinked Polymer (HCP-I) | Oxidation | Sulfide to Sulfoxide | m-CPBA | 99% | Not specified | rsc.org |
The development of these immobilized systems is a significant advancement, paving the way for more sustainable and environmentally benign oxidative processes by replacing toxic heavy metal oxidants and allowing for catalyst recycling. researchgate.netmdpi.com
Reactivity and Mechanistic Investigations of 3 Iodostyrene
Cross-Coupling Reactions Involving 3-Iodostyrene
Cross-coupling reactions are a cornerstone of modern organic synthesis, allowing for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. Iodostyrenes are excellent substrates for these transformations due to the high reactivity of the carbon-iodine bond in catalytic cycles involving transition metals like palladium and copper.
Palladium catalysis is a dominant tool for forming new bonds in organic synthesis. unistra.fr The Suzuki-Miyaura, Heck, and other named reactions have revolutionized the synthesis of complex molecules, including polymers and fine chemicals. unistra.frwikipedia.org The reactivity of the C-I bond is generally higher than that of C-Br or C-Cl bonds, making iodo-substituted compounds like iodostyrene highly effective coupling partners. wikipedia.org
While research on this compound polymers is limited, extensive work has been done on its isomer, poly(4-iodostyrene), which serves as a valuable model for post-polymerization modification using the Suzuki-Miyaura cross-coupling reaction. digitellinc.comsjsu.edu This method allows for the synthesis of styrenic polymers with diverse functionalities. digitellinc.comsjsu.edu
The process begins with the synthesis of well-defined poly(4-iodostyrene) via controlled polymerization techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. digitellinc.comsjsu.edu RAFT polymerization provides precise control over the polymer's molecular weight and results in a low dispersity, which is crucial for predictable material properties. digitellinc.comsjsu.edu The resulting polymer possesses 4-iodophenyl functional groups along its side chains. digitellinc.com
These iodinated sites are ideal for subsequent palladium-catalyzed Suzuki cross-coupling reactions with various organoboron compounds. digitellinc.comsjsu.edu This post-polymerization modification platform is a powerful tool for introducing a wide array of functional groups onto the polymer backbone, effectively creating new materials from a common polymeric precursor. sjsu.edu The success of this strategy highlights the potential for using polymers derived from other iodostyrene isomers, such as this compound, in similar modification schemes to create functional materials. digitellinc.comsjsu.edu
Table 1: Suzuki-Miyaura Post-Polymerization Modification
| Polymer Precursor | Polymerization Method | Coupling Reaction | Catalyst | Key Advantage |
|---|
Domino reactions, or cascade reactions, are highly efficient processes where a single synthetic operation triggers the formation of several chemical bonds in sequence. A notable example involves the palladium-catalyzed three-component domino reaction between ortho-iodostyrene (2-iodostyrene), an oxanorbornadiene derivative (specifically 2,3-dicarbomethoxy-7-oxanorbornadiene, ONBD), and a boronic acid. figshare.comnih.gov This reaction provides a convenient route to synthesize complex indene (B144670) derivatives. figshare.comnih.gov
Mechanistic studies using Density Functional Theory (DFT) have been employed to understand the intricate steps of this transformation. figshare.comnih.gov The calculations suggest two competitive pathways: an "alkene-insertion-first" mechanism and a "transmetalation-first" mechanism. The former is found to be slightly more favorable. nih.gov The reaction sequence involves several key steps, including ortho-C–H activation and a retro-Diels–Alder process, which is often rate-determining. figshare.comnih.govacs.org The understanding gained from these mechanistic investigations is crucial for the development of new palladium-catalyzed domino reactions. nih.gov
Table 2: Palladium-Catalyzed Domino Reaction Components
| Component 1 | Component 2 | Component 3 | Catalyst System | Product Class |
|---|
Reductive cross-coupling has emerged as a powerful method for C(sp²)–C(sp³) bond formation without the need for pre-formed organometallic reagents. chemrxiv.org Nickel-catalyzed asymmetric reductive cross-coupling reactions have been developed to couple iodostyrene derivatives with alkyl electrophiles. caltech.edu
In one study, iodostyrene was used as a model vinyl halide for a reductive cross-coupling with a chloronitrile. caltech.edu The reaction, employing a nickel catalyst with a BiOx ligand, demonstrated the feasibility of this transformation. caltech.edu Further research has focused on the nickel-catalyzed asymmetric reductive cross-coupling of various (hetero)aryl iodides with α-chloroesters. chemrxiv.orgrsc.org These reactions proceed under mild conditions and tolerate a wide range of functional groups, producing valuable α-aryl esters in good yields and with high enantioselectivities. chemrxiv.orgrsc.orgnih.gov The development of a multivariate linear regression model has even allowed for the quantitative prediction of how substrate and ligand structure influence the reaction's enantioselectivity. chemrxiv.orgrsc.org
Copper-catalyzed or mediated reactions offer a valuable alternative to palladium-based systems, often with complementary reactivity and selectivity. acs.org These reactions are particularly useful for forming C-N and C-C bonds. acs.orgnih.gov
Research has shown that copper(I) iodide (CuI) can catalyze the cross-coupling between vinyl iodides, such as β-iodostyrene, and various partners. acs.orgnsf.gov For instance, the coupling of trans-β-iodostyrene with formamide (B127407), using a catalyst generated from CuI and a diamine ligand like N,N'-dimethylethylenediamine (DMEDA), efficiently produces the corresponding vinyl formamide. nsf.govdrexel.edu This reaction is a key step in a novel synthetic sequence for producing isocyanoalkenes. nsf.gov
Copper catalysis is also effective in forming 1,3-enynes. A copper-catalyzed Stille-type cross-coupling of β-iodostyrene with an acetylenic organotin derivative has been reported to proceed in good yield. acs.org Similarly, a copper(II) acetylacetonate-catalyzed Suzuki-Miyaura type reaction between vinyldialkylboranes and ethynyl (B1212043) bromides provides a stereospecific route to (E)- and (Z)-1,3-enynes. acs.org
Table 3: Examples of Copper-Mediated Reactions with Iodostyrene Derivatives
| Iodostyrene Derivative | Coupling Partner | Catalyst System | Product Type |
|---|---|---|---|
| trans-β-Iodostyrene | Formamide | CuI / DMEDA | Vinyl Formamide nsf.govdrexel.edu |
| β-Iodostyrene | Acetylenic Organotin | CuI | 1,3-Enyne acs.org |
| (E/Z)-Vinyldialkylborane* | Ethynyl Bromide | Cu(acac)₂ | (E/Z)-1,3-Enyne acs.org |
*Note: In this Suzuki-type reaction, the vinylborane (B8500763) is the vinyl partner, analogous to iodostyrene's role in other couplings.
The unique structure of iodostyrene allows for its participation in novel synthetic sequences that lead to valuable and unusual molecules. One of the most prominent examples is the stereoselective synthesis of (E)- and (Z)-isocyanoalkenes. nsf.govdrexel.edu
Isocyanoalkenes are a class of compounds with unique electronic properties and reactivity, but their synthesis has been challenging. drexel.edu A robust, two-step sequence has been developed that begins with the copper-catalyzed coupling of a vinyl iodide, such as trans-β-iodostyrene, with formamide. nsf.govdrexel.edu The initial coupling with the more reactive trans-β-iodostyrene proceeded smoothly where the corresponding bromostyrene had failed. nsf.govdrexel.edu The resulting vinyl formamide intermediate is then dehydrated, often using phosphoryl chloride or a similar reagent, to yield the target isocyanoalkene with complete retention of the double bond geometry. nsf.gov This strategy has been successfully applied to synthesize a variety of isocyanoalkenes, including natural products. nsf.govdrexel.edu
Another example of novel reactivity is the thermal rearrangement of 4-iodo-1-vinylcubane, which upon heating, undergoes a cage-opening reaction to quantitatively form 4-vinyl-trans-β-iodostyrene. researchgate.net This transformation provides a unique synthetic route to a functionalized iodostyrene derivative from a highly strained precursor. researchgate.net
Domino Reactions of ortho-Iodostyrene with Oxanorbornadiene and Boronic Acids
Copper-Mediated Coupling Reactions with Iodostyrene
Oxidative Transformations via Hypervalent Iodine Intermediates Derived from Iodostyrene
Iodostyrene serves as a valuable precursor for the generation of polymer-supported hypervalent iodine reagents, which in turn facilitate a variety of oxidative transformations. These reagents offer advantages such as ease of handling, mild reaction conditions, and the potential for recycling, positioning them as environmentally benign alternatives to heavy metal oxidants. researchgate.netmdpi.com The chemistry of these reagents is centered on the ability of the iodine atom to exist in a hypervalent state, allowing for selective oxidative processes. arkat-usa.orgacs.org
Generation and Reactivity of Poly(iodostyrene)-Supported Hypervalent Iodine Reagents
Poly(iodostyrene) is the key intermediate for a range of polymer-supported hypervalent iodine reagents. researchgate.net It can be synthesized by the iodination of commercially available polystyrene using a mixture of iodine, periodic acid, and sulfuric acid. researchgate.net This polymer then serves as a scaffold for the creation of various hypervalent iodine species.
One of the most common polymer-supported reagents is poly[4-(diacetoxyiodo)]styrene (PDAIS), also referred to as polymer-supported (diacetoxyiodo)benzene (B116549) (PSDIB). researchgate.nettcichemicals.com This reagent is typically prepared by the oxidation of poly(iodostyrene) with peracetic acid. researchgate.netarkat-usa.org PDAIS has demonstrated versatility in a number of oxidative reactions. For instance, it can be used for the clean oxidation of a variety of substrates, affording products in high yield and purity. researchgate.net It has also been employed in the synthesis of isoflavones from 2'-hydroxychalcones. acs.org A notable application of PDAIS is in the generation of singlet molecular oxygen (¹O₂) when treated with hydrogen peroxide, which can then be used for the peroxidation of organic substrates like conjugated dienes and electron-rich alkenes. tubitak.gov.tr
Another significant polymer-supported hypervalent iodine reagent is poly{[4-(hydroxy)(tosyloxy)iodo]styrene}. This reagent has proven effective in promoting reactions such as the halotosyloxylation of alkynes when used with iodine, N-bromosuccinimide (NBS), or N-chlorosuccinimide (NCS). organic-chemistry.org
The primary advantage of these polymer-supported reagents is the simplified workup procedure. After the reaction, the polymer by-product, poly(iodostyrene), can be recovered by simple filtration. tcichemicals.com This recovered polymer can then be re-oxidized to regenerate the active hypervalent iodine reagent, allowing for its reuse with no significant loss of activity. researchgate.nettcichemicals.com
| Polymer-Supported Reagent | Precursor | Generation Method | Key Applications | Reference |
|---|---|---|---|---|
| Poly[4-(diacetoxyiodo)]styrene (PDAIS/PSDIB) | Poly(iodostyrene) | Oxidation with peracetic acid | General oxidation, Isoflavone synthesis, Singlet oxygen generation | researchgate.netarkat-usa.orgacs.orgtubitak.gov.tr |
| Poly{[4-(hydroxy)(tosyloxy)iodo]styrene} | Poly(iodostyrene) | Reaction with tosylic acid and an oxidant | Halotosyloxylation of alkynes | organic-chemistry.org |
Catalytic Applications in Oxidation Reactions
A significant advancement in the use of iodostyrene-derived hypervalent iodine compounds is their application in catalytic amounts. mdpi.com Instead of using stoichiometric quantities, the hypervalent iodine reagent can be used as a catalyst, where it is regenerated in situ by a terminal oxidant. mdpi.comacs.org This approach further enhances the green credentials of these reagents by minimizing waste.
For example, organocatalytic processes have been developed using sub-stoichiometric amounts of an iodine(III) reagent which is continuously re-oxidized by a co-oxidant. mdpi.com A notable application is the α-tosyloxylation of ketones. Research has shown that immobilized iodophenyl organocatalysts on a magnetite support can effectively catalyze the α-tosyloxylation of propiophenone (B1677668) using meta-chloroperbenzoic acid (m-CPBA) as the terminal oxidant. mdpi.com
Similarly, these catalytic systems are effective for the oxidation of alcohols. Poly[4-(diacetoxyiodo)]styrene (PDAIS), in the presence of 2,2,6,6-tetramethylpiperidin-1-yloxy (TEMPO), can selectively oxidize primary alcohols to aldehydes and secondary alcohols to ketones under mild conditions. tcichemicals.com The polymer by-product can be filtered off and reused. tcichemicals.com
The development of magnetic nanoparticle-supported catalysts represents a further innovation. mdpi.com By creating a core-shell structure with a magnetite (Fe₃O₄) core and a poly(4-iodostyrene) shell, a recyclable catalyst is produced. mdpi.com These catalysts have demonstrated efficacy in reactions such as the oxidation of 9,10-dimethoxyanthracene (B1606964) with Oxone® as the side-oxidant. mdpi.com A key advantage of these magnetic catalysts is their facile separation from the reaction mixture using an external magnet, allowing for efficient recovery and reuse for multiple cycles. mdpi.com
| Reaction | Catalyst System | Substrate Example | Product Type | Terminal Oxidant | Reference |
|---|---|---|---|---|---|
| α-tosyloxylation of ketones | Magnetite-supported poly(4-iodostyrene) | Propiophenone | α-tosyloxyketone | m-CPBA | mdpi.com |
| Oxidation of alcohols | Poly[4-(diacetoxyiodo)]styrene (PDAIS)/TEMPO | Primary/Secondary alcohols | Aldehydes/Ketones | - | tcichemicals.com |
| Oxidation of polycyclic aromatic hydrocarbons | Magnetite-supported poly(4-iodostyrene) | 9,10-dimethoxyanthracene | Quinone | Oxone® | mdpi.com |
Influence of Steric and Electronic Properties on Reactivity of Hypervalent Iodine Compounds
The reactivity of hypervalent iodine compounds is intricately linked to their steric and electronic properties. uab.catfrontiersin.orgdiva-portal.org The core of their reactivity lies in the nature of the hypervalent bond, typically a linear three-center, four-electron (3c-4e) bond involving the iodine atom and two electronegative ligands. tcichemicals.comuab.cat This bond is longer, weaker, and more polarized than a standard covalent bond, which accounts for the high electrophilic reactivity of these species. acs.orguab.cat
Steric hindrance around the iodine center can significantly impact the course of a reaction. For instance, in the arylation of nucleophiles using unsymmetrical diaryliodonium salts, the steric properties of the salt and the nucleophile influence which aryl group is transferred. diva-portal.org An ortho-substituent on the iodoarene can create sufficient steric strain to alter the geometry and bonding at the iodine center, which in turn affects the reagent's reactivity. frontiersin.org
Electronic effects also play a crucial role. The stability and oxidizing power of a hypervalent iodine reagent can be tuned by modifying the substituents on the aryl ring. Electron-withdrawing groups generally increase the electrophilicity and oxidizing strength of the iodine(III) center, while electron-donating groups have the opposite effect. These electronic modifications influence the reduction potential of the reagent, which has been shown to correlate with reaction outcomes. frontiersin.org Studies on the S-vinylation of thiols have indicated that there is an optimal range for the reduction potential of the vinylating reagent; reagents that are either too reactive or not reactive enough lead to lower yields. frontiersin.org The chemoselectivity in reactions involving unsymmetrical diaryliodonium salts is governed by a complex interplay of both steric and electronic factors that affect the energies of the ground and transition states. uab.cat
Polymerization and Post Polymerization Modification of Iodostyrene Monomers
Controlled Polymerization Techniques for Iodostyrene
The ability to control the polymerization process is crucial for synthesizing polymers with well-defined structures, molecular weights, and low dispersity. For iodostyrene, controlled polymerization techniques are key to unlocking its full potential as a precursor to functional materials.
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization has emerged as a powerful technique for the controlled polymerization of a wide range of monomers, including iodostyrene. sigmaaldrich.comwikipedia.org This method allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions. sigmaaldrich.com The RAFT process utilizes a thiocarbonylthio compound as a chain transfer agent to mediate the polymerization, offering a route to complex polymer architectures such as block, graft, and star polymers. sigmaaldrich.comwikipedia.org
Research into the RAFT polymerization of 4-iodostyrene (B59768) has demonstrated the ability to produce well-defined poly(4-iodostyrene). sjsu.edu This controlled polymerization provides precise control over the polymer's molecular weight and results in a low dispersity, which is a measure of the uniformity of the polymer chain lengths. sjsu.edu The success of RAFT polymerization with 4-iodostyrene suggests its applicability to other isomers like 3-iodostyrene, providing a pathway to tailored polymer structures. sjsu.edudigitellinc.com
Table 1: Key Features of RAFT Polymerization
| Feature | Description |
|---|---|
| Control | Precise control over molecular weight and low polydispersity. sjsu.edu |
| Versatility | Applicable to a wide range of vinyl monomers. sigmaaldrich.com |
| Architecture | Enables the synthesis of complex polymer architectures (block, comb, star). wikipedia.org |
| Mechanism | Mediated by a thiocarbonylthio chain transfer agent. sigmaaldrich.com |
Beyond specific controlled polymerization techniques, the general polymerization behavior of iodostyrene monomers is of significant interest. The presence of a halogen atom can influence the reactivity of the monomer and the properties of the resulting polymer. While much of the recent focus has been on controlled methods, understanding the behavior of iodostyrene in conventional free radical or other types of polymerization provides a baseline for comparison and can be suitable for applications where precise control over the polymer architecture is less critical. libretexts.org The study of the polymerization of various substituted styrenes, including halogenated ones, contributes to a broader understanding of how substituents affect polymerization kinetics and polymer properties. rsc.org
Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization
Post-Polymerization Functionalization Strategies
A key advantage of poly(iodostyrene) is the ability to chemically modify the polymer after its initial synthesis. The carbon-iodine bond serves as a versatile handle for introducing a wide array of functional groups, enabling the creation of materials with tailored properties. nih.govresearchgate.net
The Suzuki cross-coupling reaction, a palladium-catalyzed reaction between an organohalide and an organoboron compound, is a powerful tool for post-polymerization modification of poly(iodostyrene). wikipedia.orglibretexts.org This reaction is highly efficient for creating carbon-carbon bonds and is widely used in organic synthesis. wikipedia.org In the context of poly(iodostyrene), the pendant iodo-phenyl groups are ideal substrates for Suzuki coupling. sjsu.edudigitellinc.com
By reacting poly(iodostyrene) with various boronic acids under Suzuki coupling conditions, it is possible to introduce a diverse range of functionalities onto the polymer backbone. sjsu.edu This strategy allows for the synthesis of styrenic polymers with functionalities that would be difficult or impossible to achieve through direct polymerization of the corresponding functionalized monomers. sjsu.edudigitellinc.com This approach has been highlighted as a promising route to novel materials with tailored optical, electronic, or biological properties. sjsu.edu
Poly(iodostyrene) is a valuable precursor for the synthesis of polymer-supported reagents. These reagents offer significant advantages in chemical synthesis, including simplified purification of products, as the reagent can be easily removed by filtration. biotage.com One important class of polymer-supported reagents derived from poly(iodostyrene) are hypervalent iodine reagents. researchgate.net
For instance, poly(iodostyrene) can be oxidized to create polymer-supported (diacetoxyiodo)benzene (B116549) (PSDIB). researchgate.netasianpubs.org PSDIB is a versatile and environmentally friendly oxidizing agent used in a variety of organic transformations. researchgate.netasianpubs.org The use of the polymer support makes the reagent recyclable, as the resulting poly(iodostyrene) can be recovered and re-oxidized. asianpubs.org This approach has been used in clean organic synthesis and has potential applications in combinatorial chemistry. researchgate.netasianpubs.org Poly(p-iodostyrene) has also been treated with chlorine to form poly(p-styryl iodide-chloride), which has been used for the chlorination of cyclohexene.
Table 2: Examples of Polymer-Supported Reagents from Poly(iodostyrene)
| Precursor Polymer | Reagent | Resulting Supported Reagent | Application |
|---|---|---|---|
| Poly(iodostyrene) | Peracetic acid | Polymer-supported (diacetoxyiodo)benzene (PSDIB) | Oxidation reactions researchgate.netasianpubs.org |
Suzuki Cross-Coupling for Diverse Polymer Architectures
Development of Advanced Polymeric Materials from Iodostyrene
The combination of controlled polymerization and versatile post-polymerization modification makes iodostyrene a building block for a wide range of advanced polymeric materials. researchgate.netapmpolymers.comtaylorfrancis.com The ability to precisely control the polymer structure and then introduce specific functionalities allows for the design of materials with targeted properties for various applications. mdpi.com
For example, the functionalization of poly(iodostyrene) via Suzuki coupling can lead to the creation of conjugated polymers with interesting photophysical properties, potentially for use in organic electronics. researchgate.net Furthermore, the development of copolymers containing iodostyrene units allows for the creation of materials with a combination of properties. For instance, ethylene/iodostyrene copolymers have been synthesized, and the iodinated units serve as a platform for further functionalization, which can be used to tune the material's mechanical properties. rsc.org The synthesis of block copolymers containing a poly(iodostyrene) segment is another strategy to create self-assembling materials with well-defined nanostructures.
Theoretical and Computational Studies of 3 Iodostyrene Systems
Density Functional Theory (DFT) Calculations for Reaction Mechanisms
Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the intricate mechanisms of reactions involving 3-iodostyrene. wikipedia.org By calculating the energies of reactants, transition states, and products, DFT provides a quantitative understanding of reaction pathways.
DFT calculations have been instrumental in unraveling the mechanisms of palladium-catalyzed domino reactions involving ortho-iodostyrene, a constitutional isomer of this compound. These complex transformations, which form multiple chemical bonds in a single operation, are often challenging to study experimentally. Computational studies have explored the detailed mechanism of the palladium-catalyzed three-component domino reaction of ortho-iodostyrene, oxanorbornadiene, and phenylboronic acid. acs.orgfigshare.comnih.gov
The calculations suggest that two mechanistic pathways, the "alkene-insertion-first" and the "transmetalation-first" mechanisms, are competitive. acs.org The former is found to be slightly more favorable due to the higher energy barrier associated with the intramolecular alkene insertion of an alkyl-PdII-aryl complex compared to an alkyl-PdII-I complex. acs.org These computational insights are crucial for optimizing reaction conditions and for the rational design of new domino reactions. acs.org
Computational studies have also shed light on the retro-Diels–Alder (rDA) reactions, a key step in some domino sequences. DFT calculations have been used to analyze the factors influencing the rate-determining retro-Diels–Alder process. acs.org The nature of substituents on the diene and dienophile can significantly impact the activation barrier of the rDA reaction. rsc.org A linear scaling relationship has been observed between the calculated activation barrier and the frontier molecular orbital (FMO) gap of the resulting diene and dienophile in the gas phase. rsc.org Furthermore, solvents have been shown to lower the activation barriers by stabilizing the polar transition state, with polar solvents having a more pronounced effect. rsc.org
The oxidative processes involving iodine(III) reagents, which can be conceptually related to the reactivity of iodostyrenes in certain contexts, have been investigated using computational methods. For instance, the α-tosyloxylation of acetophenones using PhI(OH)OTs has been studied to understand the stereoselectivity of the reaction. rsc.org DFT calculations revealed that the reaction proceeds through the initial activation of the iodine(III) reagent to form PhI(OTs)₂. rsc.org A subsequent isomerization to a high-energy cis-conformer is necessary for the reaction to proceed. rsc.org Such computational analyses are vital for understanding and predicting the outcomes of oxidative transformations.
Insights into Retro-Diels–Alder Reactivity
Structure-Reactivity Relationship Studies
Computational studies are pivotal in establishing structure-reactivity relationships (SRRs), which are fundamental to understanding and predicting chemical reactivity. rsc.orgrsc.org By systematically modifying the structure of a molecule and calculating its reactivity, researchers can identify key structural features that govern its chemical behavior.
In the context of palladium-catalyzed C-H arylation, DFT calculations have been employed to understand the effect of α-substitution on the γ-C(sp³)–H arylation of amines. rsc.org These studies have shown that increasing the number of substituents at the α-position of the amine lowers the free energy barrier of the rate-determining C-H activation step. rsc.org This phenomenon, known as the Thorpe-Ingold effect, is attributed to the pre-organization of the substrate, which brings the γ-C(sp³)–H bond closer to the palladium center. rsc.org Distortion/interaction analysis further revealed that the reaction barriers are primarily influenced by the distortion of the amine substrate fragment. rsc.org
| Amine Substrate (α-Substitution) | Transient Directing Group | Rate-Determining Step | Calculated Free Energy Barrier (kcal/mol) |
|---|---|---|---|
| No α-substituent | Glyoxylic Acid (TDG1) | C-H Activation | Higher Barrier |
| α-quaternary center | Glyoxylic Acid (TDG1) | C-H Activation | Lower Barrier |
| No α-substituent | 2-hydroxy-nicotinaldehyde (TDG2) | C-H Activation | Reduced Yields Observed |
Theoretical Investigations of Photoelectric Properties
The photoelectric properties of materials are crucial for their application in optoelectronic devices. Theoretical calculations can predict and explain these properties at a molecular level. researchgate.netespublisher.com While specific studies on this compound are not prevalent, the principles can be extended from related systems.
First-principles calculations based on DFT are used to study photoelectric parameters such as band structure, density of states (DOS), absorption coefficient, and conductivity. researchgate.netespublisher.com For instance, in perovskite materials, doping with other elements can alter the band structure, leading to a narrowed optical band gap and increased absorption of visible light. researchgate.net The introduction of permanent electric dipoles has also been shown to enhance light absorption and photocurrent responses in perovskite films by suppressing ion migration and improving photocarrier transport. rsc.org These theoretical approaches could be applied to polymers or materials derived from this compound to predict and optimize their photoelectric characteristics for applications in solar cells and other photoelectric devices.
Computational Materials Science Approaches
Computational materials science utilizes theoretical and computational methods to design and predict the properties of new materials. nrel.govuoc.gr This field encompasses a wide range of techniques, from electronic structure calculations to molecular dynamics simulations.
Advanced Spectroscopic and Structural Elucidation Techniques for 3 Iodostyrene Containing Systems
X-ray-Based Spectroscopic Characterization Methods
X-ray-based techniques are powerful tools for probing the elemental and electronic structure of 3-iodostyrene-containing systems. They are particularly valuable for surface analysis and for identifying the presence and chemical environment of iodine.
X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative technique used to determine elemental composition, empirical formula, and chemical and electronic states of elements within a material. wikipedia.orgeag.com When a material is irradiated with a beam of X-rays, core-level electrons are ejected, and the kinetic energy of these photoelectrons is measured. eag.com The binding energy of the ejected electron can be calculated, which is characteristic of the element from which it originated. eag.com
For this compound-containing systems, such as poly(this compound), XPS is instrumental in confirming the presence of iodine on the surface and determining its chemical state. carleton.eduwiley-vch.de A typical XPS survey scan of a this compound polymer would show peaks corresponding to carbon (C 1s) and iodine (I 3d). xpsdatabase.net High-resolution scans of the I 3d region can provide more detailed information about the carbon-iodine bond. The binding energy of the I 3d5/2 peak in para-iodostyrene polymer has been reported, and such data is crucial for identifying the chemical state of iodine. xpsdatabase.net
The surface sensitivity of XPS, typically probing the top 5-10 nanometers, makes it an excellent tool for analyzing thin films and surface modifications of materials containing this compound. wikipedia.orgmicro.org.au It can be used to study the effects of surface treatments or the distribution of this compound in a polymer blend. wikipedia.org In conjunction with ion-beam etching, XPS can also provide depth profiles of the elemental composition. wikipedia.orgmicro.org.au
Table 1: Representative XPS Data for a Hypothetical this compound Polymer
| Element | Orbital | Binding Energy (eV) | Atomic Concentration (%) |
| C | 1s | 284.8 (adventitious) | 85.0 |
| I | 3d | 619.5 | 5.0 |
| O | 1s | 532.0 | 10.0 |
Note: This table is illustrative. Actual values can vary depending on the specific material and instrument calibration.
Energy-Dispersive X-ray Spectroscopy (EDS or EDX) is an analytical technique used for the elemental analysis or chemical characterization of a sample. wikipedia.org It is often coupled with scanning electron microscopy (SEM) or transmission electron microscopy (TEM). oxinst.combruker.com The technique relies on the interaction of an electron beam with a sample, which causes the emission of characteristic X-rays. eag.com Each element has a unique atomic structure and therefore a unique set of peaks on its X-ray emission spectrum, allowing for the identification of the elemental composition of the sample. wikipedia.orgthermofisher.com
In the context of this compound-containing systems, EDS is a valuable tool for confirming the presence and distribution of iodine within a material. muanalysis.comfrance-scientifique.fr For example, in a composite material containing poly(this compound), EDS mapping can visualize the spatial distribution of iodine, providing insights into the homogeneity of the mixture. bruker.comtekafos.com.tr This is particularly useful for quality control and failure analysis in materials where the uniform incorporation of the iodinated component is critical. bruker.comeag.com While EDS provides elemental information, it does not give details about chemical bonding. muanalysis.com
Table 2: Example of Elemental Composition from EDS Analysis of a this compound Copolymer
| Element | Weight % | Atomic % |
| C | 60.5 | 75.2 |
| H | 4.5 | 11.8 |
| I | 35.0 | 13.0 |
Note: This table presents hypothetical data for illustrative purposes.
Near-Edge X-ray Absorption Fine Structure (NEXAFS), also known as X-ray Absorption Near-Edge Structure (XANES), is a type of absorption spectroscopy that provides information about the unoccupied electronic states and the local atomic environment of a specific element. wikipedia.orgdiamond.ac.uk The technique involves tuning the energy of X-rays around the absorption edge of a core-level electron of a particular element and measuring the absorption coefficient. mdpi.com The resulting spectrum exhibits features that are sensitive to the chemical state, coordination geometry, and bond angles of the absorbing atom. acs.orgnist.gov
For systems containing this compound, NEXAFS spectroscopy at the iodine L-edge or carbon K-edge can offer detailed insights into the electronic structure. uni-kiel.deresearchgate.net For instance, the C K-edge NEXAFS spectrum can reveal information about the π* orbitals of the aromatic ring and the vinyl group in this compound, and how these are affected by the iodine substituent. researchgate.net The polarized nature of synchrotron radiation used in NEXAFS can also be exploited to determine the orientation of this compound molecules on a surface. nist.gov
X-ray Fluorescence (XRF) spectroscopy is a non-destructive analytical technique used to determine the elemental composition of materials. horiba.comltschem.com When a material is irradiated with high-energy X-rays, atoms in the sample are excited, leading to the emission of characteristic "fluorescent" X-rays. bourevestnik.com The energy of these emitted X-rays is specific to each element, allowing for qualitative and quantitative analysis. physlab.org
XRF is particularly well-suited for detecting heavier elements, making it an effective method for quantifying the iodine content in this compound and its derivatives. researchgate.net It can be used for bulk analysis of solid and liquid samples with minimal preparation. horiba.com For example, XRF can be employed to determine the concentration of this compound in a polymer matrix or to monitor the progress of an iodination reaction. google.commanac-inc.co.jp The technique is widely used in various fields, including geology, environmental science, and materials science, for its speed and accuracy in elemental analysis. ltschem.com
Near-Edge X-ray Absorption Fine Structure (NEXAFS)
Vibrational and Electronic Spectroscopy
Vibrational and electronic spectroscopy techniques are essential for elucidating the molecular structure and bonding within this compound-containing systems.
In the analysis of this compound and its polymers, FTIR spectroscopy is used to identify key functional groups. vulcanchem.commdpi.com The FTIR spectrum of this compound would exhibit characteristic absorption bands for the vinyl group (C=C stretch and C-H bends) and the substituted benzene (B151609) ring. researchgate.net For instance, the C-H stretching vibrations of the aromatic ring and the vinyl group typically appear in the 3100-3000 cm⁻¹ region. spectroscopyonline.com The out-of-plane C-H bending vibrations of the substituted benzene ring are particularly informative for confirming the meta-substitution pattern. The presence of the carbon-iodine (C-I) stretching vibration, which is expected at lower wavenumbers, can also be identified. mdpi.com
Table 3: Characteristic FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3080 | C-H Stretch | Vinyl |
| ~3050 | C-H Stretch | Aromatic |
| ~1625 | C=C Stretch | Vinyl |
| ~1590, 1560, 1470 | C=C Stretch | Aromatic Ring |
| ~990, 910 | C-H Bend (out-of-plane) | Vinyl |
| ~780, 680 | C-H Bend (out-of-plane) | m-Disubstituted Benzene |
| ~550 | C-I Stretch | Aryl Iodide |
Note: This table provides approximate values. Actual peak positions can be influenced by the molecular environment.
UV-Visible (UV-Vis) Spectroscopy
UV-Visible (UV-Vis) spectroscopy is an analytical technique that provides information about the electronic transitions within a molecule. mat-cs.commsu.edu When a molecule, such as this compound or its corresponding polymer, absorbs ultraviolet or visible light, its electrons are promoted from a ground electronic state to a higher energy excited state. msu.eduubbcluj.ro The wavelength of light absorbed is directly related to the energy difference between these states. This technique is particularly useful for characterizing conjugated systems, where π → π* transitions are prominent. msu.edu
In the context of this compound-containing systems, UV-Vis spectroscopy offers insights into the electronic structure of both the monomer and its polymers. For the monomer, the spectrum is influenced by the phenyl ring and the vinyl group, which form a conjugated system. The presence of the iodine atom, a heavy halogen, can also influence the electronic transitions.
Upon polymerization, the electronic properties change significantly. For instance, in poly(this compound), the individual styrene (B11656) units are linked, but the π-conjugation does not extend along the polymer backbone in the same way as in fully conjugated polymers. However, intermolecular and intramolecular interactions in the solid state can lead to changes in the absorption spectra compared to a solution. researchgate.net Studies on analogous substituted polystyrene systems show that the absorption spectra can be sensitive to the polymer's environment. For example, the absorption maximum of a polymer in a dilute solution can differ from its spectrum in a thin film, a phenomenon known as a bathochromic (red) or hypsochromic (blue) shift, which indicates changes in inter-chain interactions. researchgate.netresearchgate.net
Research on various substituted polymers demonstrates that UV-Vis spectra typically show strong absorption bands. For example, the UV-vis spectra of a polyradical derived from this compound showed a distinct absorption pattern. oup.com Similarly, studies on other polymers show characteristic absorption maxima (λmax) that can be correlated with their structure. researchgate.netresearchgate.net For instance, the absorption spectrum of a polymer in a dilute chloroform (B151607) solution might show a maximum at one wavelength, which shifts upon casting into a thin film, indicating solid-state packing effects. researchgate.net
Below is a representative data table illustrating typical UV-Vis absorption data for polymeric systems, based on findings for various conjugated and substituted polymers.
| Polymer System | Solvent/State | Absorption Maximum (λmax) | Reference |
|---|---|---|---|
| Polymer P1 | Dilute CHCl3 Solution | 392 nm | researchgate.net |
| Polymer P1 | Thin Film | 420 nm | researchgate.net |
| Polymer PIIDDTE-III | CHCl3 Solution | 701 nm | researchgate.net |
| Poly(this compound) derivative (polyradical p-3) | Not Specified | Absorption noted | oup.com |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive technique for determining the structure of organic molecules. wikipedia.org It relies on the magnetic properties of atomic nuclei with a non-zero nuclear spin, such as ¹H (proton) and ¹³C. wikipedia.orgsavemyexams.com When placed in a strong magnetic field, these nuclei absorb electromagnetic radiation at specific frequencies, which are dependent on their local chemical environment. wikipedia.org The resulting NMR spectrum provides detailed information about the connectivity and arrangement of atoms in a molecule. wikipedia.org
For this compound, ¹H and ¹³C NMR spectroscopy are essential for confirming its molecular structure. Each unique proton and carbon atom in the molecule gives rise to a distinct signal (resonance) in the respective NMR spectrum, characterized by its chemical shift (δ), integration (for ¹H), and multiplicity (splitting pattern).
¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the vinyl protons and the aromatic protons. The vinyl group (–CH=CH₂) typically displays three signals corresponding to the three non-equivalent protons, often appearing as complex multiplets due to geminal and cis/trans couplings. The four protons on the substituted benzene ring will also appear as multiplets in the aromatic region of the spectrum.
¹³C NMR: The ¹³C NMR spectrum provides information on the carbon framework. For this compound, one would expect to see eight distinct signals: two for the vinyl carbons and six for the aromatic carbons. The carbon atom bonded to the iodine (C-I) will have a characteristic chemical shift, typically at a lower field compared to other aromatic carbons due to the deshielding effect of iodine.
Analysis of polymers like poly(this compound) by NMR is also crucial. The NMR spectra of a polymer are often broader than those of its monomer but provide valuable information on the polymer's stereochemistry (tacticity). For example, the aromatic proton resonances in the ¹H NMR spectrum of poly(3-bromostyrene), a close analog, were found to be sensitive to the polymer's stereochemical configuration at the pentad level. researchgate.net Similarly, certain carbon resonances in the ¹³C NMR spectrum of meta-substituted polystyrenes show sensitivity to the polymer's stereochemistry, allowing for the determination of whether the polymer is atactic (random), isotactic, or syndiotactic. researchgate.net
The following tables summarize typical chemical shifts for the structural components of this compound and related compounds.
| Proton Type | Typical Chemical Shift Range (ppm) | Reference Compound Example | Reference |
|---|---|---|---|
| Vinyl Protons (-CH=CH₂) | 5.0 - 6.5 | 3-Bromostyrene (B1266119) (~5.2-5.8 ppm) | |
| Aromatic Protons (Ar-H) | 7.0 - 8.0 | 3-Bromostyrene (~7.1-7.4 ppm) |
| Carbon Type | Typical Chemical Shift Range (ppm) | Reference Compound Example | Reference |
|---|---|---|---|
| Vinyl Carbon (=CH₂) | 110 - 120 | Substituted Styrenes | researchgate.net |
| Vinyl Carbon (-CH=) | 135 - 140 | 3-Bromostyrene (~136.1 ppm) | |
| Aromatic Carbon (C-I) | 90 - 100 | General for Iodo-substituted benzenes | |
| Aromatic Carbons (C-H, C-C) | 120 - 140 | Substituted Styrenes | researchgate.net |
Mass Spectrometry Techniques for Molecular and Polymer Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is a highly sensitive method used for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure. nist.gov
For the monomer this compound (C₈H₇I), standard electron ionization mass spectrometry (EI-MS) would be used for its analysis. The spectrum would prominently feature the molecular ion peak (M⁺·), which corresponds to the intact molecule with one electron removed. The m/z value of this peak would confirm the molecular weight of this compound (230.05 g/mol ). alfa-chemistry.com Additionally, the fragmentation pattern, which shows peaks corresponding to the masses of various fragments of the molecule, can provide further structural confirmation.
When analyzing polymers like poly(this compound), conventional MS techniques are often inadequate due to the high molecular weight and low volatility of the polymer chains. In this context, soft ionization techniques such as Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry are employed. mdpi.comresearchgate.net
In MALDI-TOF MS, the polymer sample is co-crystallized with a matrix compound that strongly absorbs laser energy. A pulsed laser irradiates the sample, causing the matrix to desorb and ionize, carrying the intact polymer molecules into the gas phase with minimal fragmentation. researchgate.net These ions are then accelerated into a time-of-flight analyzer, where their m/z is determined based on the time it takes them to reach the detector.
This technique is invaluable for polymer characterization, providing detailed information on:
Molecular Weight Distribution: MALDI-TOF MS can resolve individual polymer chains, allowing for the determination of the absolute molecular weight distribution, including the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI). researchgate.net
End-Group Analysis: The high resolution of MALDI-TOF MS allows for the identification of the chemical structures at the ends of the polymer chains. mdpi.comresearchgate.net This is critical for confirming the mechanism of polymerization, such as identifying initiator fragments at one end and terminating agents at the other. researchgate.net
Copolymer Composition and Cyclization: The technique can be used to analyze the composition of copolymers and to identify the presence of cyclic byproducts that may form during polymerization. researchgate.net
The table below summarizes the application of mass spectrometry techniques for the analysis of this compound and its polymer.
| Technique | Analyte | Information Obtained | Expected m/z or Finding |
|---|---|---|---|
| Electron Ionization (EI-MS) | This compound Monomer | Molecular Weight Confirmation | Molecular Ion (M⁺·) peak at m/z ≈ 230 |
| MALDI-TOF MS | Poly(this compound) | Molecular Weight Distribution | Series of peaks separated by the mass of the monomer unit (230 Da) |
| MALDI-TOF MS | Poly(this compound) | Polymer End-Group Structure | Mass of repeating units plus mass of initiator and terminator fragments |
Advanced Research Applications of 3 Iodostyrene Derivatives
Functional Monomers for Tailored Polymer Synthesis
The presence of an iodine atom on the styrene (B11656) ring allows for its use as a functional monomer in various polymerization techniques, leading to the synthesis of well-defined polymers with specific architectures and functionalities. The controlled polymerization of iodostyrene monomers is a key strategy for producing advanced polymeric materials.
One of the significant methods employed for the polymerization of iodostyrene derivatives is Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. sjsu.edudigitellinc.com This technique allows for precise control over the molecular weight and dispersity of the resulting polymers, and enables the creation of block copolymers and other complex architectures. sjsu.edudigitellinc.com For instance, poly(4-iodostyrene) has been synthesized using RAFT polymerization, presenting a platform for post-polymerization modification through reactions like the Suzuki cross-coupling. sjsu.edudigitellinc.com This approach opens up possibilities for creating a diverse range of functional styrenic polymers. sjsu.edudigitellinc.com
Reverse iodine transfer polymerization (RITP) is another powerful strategy for the synthesis of polymers from styrene derivatives. researchgate.netresearchgate.netmdpi.comtandfonline.com RITP allows for the creation of well-defined polymers and has been used to produce styrene-acrylate copolymers. researchgate.net This method is valued for its mild reaction conditions and tolerance to various functional groups. researchgate.net
Furthermore, derivatives such as 2,3,5,6-tetrafluoro-4-iodostyrene (TFIS) have been explored as functional monomers. researchgate.net TFIS is particularly interesting due to its capacity to act as a halogen bond donor, a property that can be exploited in the design of "smart" polymer materials with molecular recognition capabilities. researchgate.netnih.gov
The table below summarizes key polymerization methods used for 3-iodostyrene and its derivatives.
| Polymerization Method | Monomer Example | Key Advantages | Resulting Polymer | Reference |
| RAFT Polymerization | 4-Iodostyrene (B59768) | Precise control over molecular weight and low dispersity; allows for block copolymers. | Well-defined poly(4-iodostyrene) | sjsu.edudigitellinc.com |
| Reverse Iodine Transfer Polymerization (RITP) | Styrene | Mild reaction conditions; excellent functional group tolerance. | Segmented styrene-acrylate copolymers | researchgate.netresearchgate.net |
| Wittig Reaction | 2,3,5,6-tetrafluoro-4-halostyrene | Synthesis of functional monomers with halogen bond donor sites. | Precursor for halogen bond-based functional polymers | researchgate.net |
Polymer-Supported Reagents and Catalysts in Organic Synthesis
A significant application of polymers derived from iodostyrene is in the development of polymer-supported reagents and catalysts. These materials combine the reactivity of the iodine species with the practical advantages of a solid support, such as ease of separation and potential for recycling.
Poly(iodostyrene) serves as a crucial intermediate for the preparation of polymer-supported hypervalent iodine reagents. digitellinc.comresearchgate.netvulcanchem.com By treating poly(iodostyrene) with oxidizing agents, various hypervalent iodine species can be generated on the polymer backbone. researchgate.net For example, polymer-supported (diacetoxyiodo)benzene (B116549) (PSDIB) and polymer-supported [hydroxy(tosyloxy)iodo]benzene (B1195804) (PSHTIB) are two such reagents that have demonstrated utility in a range of organic transformations. researchgate.netasianpubs.org
These polymer-supported reagents are considered "clean" alternatives to their small-molecule counterparts because the polymer-bound iodobenzene (B50100) byproduct can be easily removed from the reaction mixture by simple filtration. asianpubs.org This simplifies product purification and reduces waste. These reagents have been successfully employed in oxidation reactions, such as the conversion of alcohols to aldehydes and ketones, and the oxidation of 3-hydroxyflavanones. asianpubs.orgtcichemicals.com
The table below details some key polymer-supported reagents derived from poly(iodostyrene) and their applications.
| Polymer-Supported Reagent | Precursor Polymer | Application | Advantages | Reference |
| Poly[4-(diacetoxyiodo)styrene] (PSDIB) | Poly(iodostyrene) | Oxidation of primary and secondary alcohols | Easy recovery and regeneration of the polymer support | researchgate.nettcichemicals.com |
| Polymer-supported [hydroxy(tosyloxy)iodo]benzene (PSHTIB) | Poly(iodostyrene) | Oxidation of 3-hydroxyflavanones | Clean reaction, simplified work-up | asianpubs.org |
| Poly{[4-(hydroxy)(tosyloxy)iodo]styrene} | Poly(iodostyrene) | α-Hydroxylation of ketones, selective oxidation of sulfides | Recyclable, promotes clean synthesis | acs.org |
A key advantage of using polymer-supported reagents is the potential for creating recyclable catalytic systems. asianpubs.orgresearchgate.net After a reaction, the spent polymer, typically poly(iodostyrene), can be recovered, re-oxidized to the active hypervalent iodine species, and reused in subsequent reactions. asianpubs.orgtcichemicals.com This recyclability is economically and environmentally beneficial, aligning with the principles of green chemistry. researchgate.net
Research has focused on developing robust and efficient recyclable systems. For instance, poly[4-(diacetoxyiodo)styrene] has been shown to be recoverable and can be regenerated by oxidation with peracetic acid for reuse. tcichemicals.com Similarly, polymer-supported hypervalent iodine(III) reagents immobilized on magnetic nanoparticles have been developed. researchgate.netresearchgate.net These magnetic nanoparticle-supported catalysts can be easily separated from the reaction mixture using an external magnet, offering a simple and efficient method for recovery and recycling. researchgate.netresearchgate.net Such systems have been shown to be recyclable for multiple catalytic cycles with minimal loss of activity. researchgate.net
Materials Science Research and Development
The unique properties of this compound and its polymers have also been harnessed in materials science for the development of novel materials with specialized functions.
Polymers and copolymers derived from iodostyrene are valuable precursors for a variety of functional materials. rsc.org For example, halogenated syndiotactic polystyrene and ethylene/styrene copolymers have been synthesized and subsequently modified to create functionalized polystyrenes. rsc.org These materials can exhibit interesting elastic properties, with the potential for tuning their mechanical characteristics by altering the comonomer content and aromatic substituents. rsc.org
The ability to perform post-polymerization modifications on poly(iodostyrene) via cross-coupling reactions opens up avenues for creating a wide array of polymer-based materials with tailored properties for specific applications. sjsu.edudigitellinc.com
Poly(iodostyrene) and its derivatives are promising candidates for the formation of charge-transfer complexes. sjsu.edudigitellinc.com These complexes, formed between an electron donor and an electron acceptor, can exhibit interesting electronic and optical properties. The electron-deficient nature of the iodinated aromatic ring can facilitate interactions with electron-rich species. Research in this area is exploring the potential of these materials in applications such as organic electronics. For instance, the doping of conjugated porous polymers with iodine has been shown to form charge-transfer complexes, leading to improved electrical conductivities. nanoge.org The degree of charge transfer in such systems can be influenced by the polymer's structure and processing conditions. rsc.org
The incorporation of this compound-based polymers into nanomaterials and advanced composites is an active area of research. Polymer-supported catalysts on magnetic nanoparticles, as mentioned earlier, are a prime example of the integration of these polymers into nanostructured materials. researchgate.netresearchgate.net The core-shell structure of these nanomaterials, with a magnetic core and a functional polymer shell, provides a high surface area for catalysis and allows for easy magnetic separation. researchgate.net
Furthermore, the development of self-healing polymer composites has been explored. nih.gov While not directly mentioning this compound, the principles of embedding functional components within a polymer matrix are relevant. The functional groups available on poly(iodostyrene) could potentially be utilized in the design of advanced composites with responsive or self-repairing capabilities. The use of polymer composites with various fillers is a broad field where functional polymers like poly(iodostyrene) could find application in creating materials with enhanced properties. ias.ac.inmdpi.com
Sustainable Chemistry and Green Synthesis Approaches in 3 Iodostyrene Chemistry
Development of Eco-Friendly Synthetic Protocols for Iodostyrene Derivatives
A significant advancement involves the use of iodine itself as an inexpensive and environmentally benign catalyst for transformations. researchgate.net For instance, iodine can catalyze the isomerization of alkenes in green solvents like isopropanol (B130326), often accelerated by microwave irradiation, which reduces reaction times and energy consumption. researchgate.net The use of hypervalent iodine reagents is another versatile and eco-friendly strategy, offering a sustainable alternative to traditional methods that often rely on transition metals. acs.org These reagents are derived from readily available, non-toxic materials and can be used to construct a wide range of organic molecules. acs.org
Researchers have also explored alternative reaction media to replace conventional volatile organic compounds. The use of a biodegradable solvent like Cyrene™ has been successfully demonstrated in syntheses, allowing for product isolation through simple precipitation in water. nih.gov This technique eliminates the need for organic solvent extractions and chromatographic purification, significantly minimizing waste. nih.gov Similarly, protocols have been developed that generate no organic byproducts from the halogenating agent or oxidant, which simplifies purification and lessens the environmental impact. rsc.org An example is the use of a KX/oxone system for oxidative halocyclization reactions. rsc.org
The table below summarizes various eco-friendly synthetic approaches relevant to iodostyrene chemistry.
| Green Strategy | Description | Example Application | Reference |
| Benign Catalyst | Use of inexpensive, low-toxicity catalysts. | Iodine-catalyzed isomerization of alkenes. | researchgate.net |
| Green Solvents | Replacement of hazardous organic solvents with environmentally friendly alternatives. | Use of isopropanol or biodegradable Cyrene™ as the reaction medium. | researchgate.netnih.gov |
| Alternative Energy | Application of energy sources like microwaves to reduce reaction times and energy input. | Microwave-assisted isomerization reactions. | researchgate.net |
| Byproduct Elimination | Designing reactions where byproducts are non-toxic or eliminated entirely. | Oxidative halocyclization using a KX/oxone system, which generates no organic byproducts. | rsc.org |
| Metal-Free Systems | Utilizing organocatalysts or reagents like hypervalent iodine to avoid heavy metal contamination. | Hypervalent iodine reagents used as green alternatives to heavy metals in oxidative couplings. | acs.org |
Catalyst Recovery and Reuse in Reactions Involving 3-Iodostyrene
A cornerstone of green chemistry is the development of methods for catalyst recovery and reuse, which enhances process efficiency and reduces costs and waste. pharmafeatures.com For reactions involving this compound, significant progress has been made in creating robust catalytic systems that can be easily separated from the reaction mixture and recycled for multiple runs. cademix.org
One effective strategy is the immobilization of the catalyst on a solid support. pharmafeatures.com For example, poly[4-(bis(acetoxy)iodo)]styrene, a polymer-supported hypervalent iodine reagent, has been used in the green catalytic oxidation of alcohols. researchgate.net This polymer can be recovered efficiently and reused without a significant loss of activity. researchgate.net Another innovative approach involves the polymerization of 4-iodostyrene (B59768) to create immobilized iodophenyl organocatalysts on magnetic magnetite nanoparticles (Fe₃O₄). researchgate.net These magnetic supports allow for facile separation of the catalyst from the reaction medium using an external magnet. mdpi.com
The use of ionic liquids as reaction media also facilitates catalyst recovery. fujifilm.com In some systems, the catalyst remains dissolved in the ionic liquid phase after the reaction, which can be separated from the product and reused. fujifilm.com Furthermore, organic solvent nanofiltration (OSN) has emerged as a promising technique for recovering homogeneous palladium catalysts, which are often used in cross-coupling reactions with aryl halides like this compound. rsc.org This method allows for the separation of the catalyst and ligand from the product mixture, enabling their reuse for several cycles while maintaining high reaction conversion. rsc.org
The following table details methods for catalyst recovery applicable to reactions with iodostyrenes.
| Recovery Method | Description | Advantages | Reference |
| Polymer Support | The catalyst is chemically bound to a polymer backbone, such as a polystyrene derivative. | Easy separation by filtration; potential for use in continuous flow systems. | pharmafeatures.comresearchgate.net |
| Magnetic Nanoparticles | The catalyst is attached to magnetic nanoparticles (e.g., Fe₃O₄). | Simple and rapid separation using an external magnetic field; high surface area. | researchgate.netmdpi.com |
| Ionic Liquids | The catalyst is dissolved in an ionic liquid, which is immiscible with the product phase. | Catalyst is retained in the ionic liquid phase for reuse; avoids volatile organic solvents. | fujifilm.com |
| Organic Solvent Nanofiltration (OSN) | A membrane-based separation technique to recover dissolved homogeneous catalysts. | Recovers valuable homogeneous catalysts without high energy usage; applicable to existing processes. | rsc.org |
Minimization of Waste and Environmental Impact in Iodostyrene-Related Chemical Processes
Source reduction is the most preferred approach, focusing on preventing waste generation from the outset. eiu.educonncoll.edu This can be achieved by improving reaction selectivity and maximizing the yield of the desired product through the use of better catalysts and precise control of reaction conditions. purkh.com Adopting continuous processing over traditional batch processing can also enhance efficiency and minimize the formation of byproducts. purkh.com
Chemical substitution, which involves replacing hazardous materials with safer alternatives, is another key strategy. conncoll.edu This aligns with designing safer chemical products and processes to reduce toxicity and potential environmental damage. chemmethod.com The principles of atom economy, which aim to maximize the incorporation of all materials used in the process into the final product, are fundamental to designing less wasteful syntheses. researchgate.net
To systematically evaluate and reduce the environmental footprint of a chemical process during the design phase, computational tools have been developed. The WAste Reduction (WAR) algorithm, for example, assesses processes based on their potential environmental impacts (PEI) rather than just the mass of waste generated. epa.gov This allows chemists and engineers to modify process designs to minimize impacts across categories like human toxicity, global warming, and ozone depletion before the process is implemented. epa.gov Recycling waste streams, such as recovering and repurposing solvents, further contributes to a circular economy within chemical production. purkh.comomu.edu.tr
The table below outlines key strategies for minimizing waste and environmental impact.
| Strategy | Description | Key Benefits | Reference |
| Source Reduction | Modifying processes to eliminate or reduce the generation of waste at the source. | Reduces disposal costs and regulatory burdens; improves process efficiency. | eiu.educonncoll.edu |
| Process Optimization | Fine-tuning reaction conditions (temperature, pressure, catalyst) to maximize yield and minimize byproducts. | Higher product yield; lower raw material consumption and waste generation. | purkh.com |
| Material Substitution | Replacing hazardous reagents or solvents with less toxic or non-hazardous alternatives. | Reduces toxicity of waste streams; creates safer working conditions. | conncoll.edu |
| Recycling | Recovering and reusing materials, such as solvents or unreacted starting materials, from waste streams. | Conserves resources; lowers disposal and raw material purchasing costs. | purkh.comomu.edu.tr |
| Impact Assessment Algorithms | Using software like the WAste Reduction (WAR) algorithm to predict and minimize potential environmental impacts. | Enables proactive design of environmentally benign processes; considers multiple impact categories. | epa.gov |
Q & A
Q. What criteria validate the use of this compound in green chemistry applications?
- Answer : Evaluate atom economy, E-factor, and lifecycle analysis (LCA). Compare with non-halogenated alternatives using metrics like the EcoScale. Solvent recovery rates and catalyst recyclability must be quantified to justify environmental claims .
Literature and Collaboration
Q. How can systematic reviews address gaps in this compound’s applications in materials science?
Q. What team-based strategies enhance interdisciplinary research on this compound’s reactivity?
- Answer : Form teams with organic chemists (synthesis), physicists (spectroscopy), and data scientists (machine learning). Regular cross-disciplinary workshops and shared digital notebooks (e.g., LabArchives) ensure alignment. Define milestones using Gantt charts and assign roles based on expertise .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
